![molecular formula C19H15ClN4OS B2382567 1-(3-chlorophenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 922105-73-5](/img/structure/B2382567.png)
1-(3-chlorophenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Description
The compound “1-(3-chlorophenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a pyrazolo[3,4-d]pyrimidin-4-ol derivative. Pyrazolo[3,4-d]pyrimidin-4-ol is a type of heterocyclic compound that contains a pyrazole ring fused with a pyrimidine ring . The presence of a phenethylthio group and a chlorophenyl group suggests that this compound might have interesting chemical properties and potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-ol core, with a phenethylthio group attached at the 6-position and a chlorophenyl group attached at the 1-position . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the phenethylthio and chlorophenyl groups, as well as the pyrazolo[3,4-d]pyrimidin-4-ol core. The sulfur atom in the phenethylthio group, the chlorine atom in the chlorophenyl group, and the nitrogen atoms in the pyrazolo[3,4-d]pyrimidin-4-ol core could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenethylthio and chlorophenyl groups could potentially increase its lipophilicity, while the pyrazolo[3,4-d]pyrimidin-4-ol core could contribute to its ability to form hydrogen bonds .Scientific Research Applications
Analgesic Activity
This compound has been investigated for its analgesic properties. In a study by Kawade et al , novel thieno [2,3-d] pyrimidin-4(3H)-one derivatives were synthesized from 2-amino-4,5-substituted thiophene-3-carbonitrile using various aliphatic acids. Among these derivatives, compounds 2d, 2k, and 2h exhibited good analgesic activity. Notably, compounds 2a, 2b, 2g, and 2i showed moderate analgesic effects, while the remaining compounds had less activity compared to the standard drug Tramadol.
Chromone–Pyrimidine Hybrids
Another interesting application involves the synthesis of novel fused chromone–pyrimidine hybrids. A versatile procedure was described for functionalized derivatives, including 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and (2,4-diphenylpyrimidin-5-yl)(2-hydroxyphenyl)methanone . These hybrids may have potential in drug discovery and medicinal chemistry.
properties
IUPAC Name |
1-(3-chlorophenyl)-6-(2-phenylethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS/c20-14-7-4-8-15(11-14)24-17-16(12-21-24)18(25)23-19(22-17)26-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHURPDAASYOJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol |
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